2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a nicotinic acid moiety linked to a 1-ethyl-2,5-dioxopyrrolidin-3-yl group via a thioether bond
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit calcium currents mediated by cav 12 (L-type) channels . These channels play a crucial role in the contraction of heart and smooth muscles, and in the regulation of various cellular functions.
Mode of Action
It’s hypothesized that the compound may interact with its targets through a process similar to bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . This involves an initial reaction coupling via ester to primary amine by amide bond formation, followed by a second reaction resulting in thioether bonding .
Pharmacokinetics
It’s suggested that the introduction of an additional aromatic moiety resulting in increased lipophilicity may afford better blood–brain barrier penetration and more potent activity .
Action Environment
It’s worth noting that the bromoacetyl group in similar compounds is light sensitive , suggesting that light exposure could potentially influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves the following steps:
Formation of the 1-ethyl-2,5-dioxopyrrolidin-3-yl intermediate: This can be achieved by the reaction of ethylamine with succinic anhydride under controlled conditions to form the corresponding imide.
Thioether formation: The intermediate is then reacted with a thiol derivative of nicotinic acid under basic conditions to form the thioether linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form the corresponding alcohols.
Substitution: The nicotinic acid moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted nicotinic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting nicotinic acid receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of nicotinic acid derivatives with biological systems, providing insights into their mechanisms of action.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, which is widely studied for its role in lipid metabolism.
Thioether Derivatives: Compounds with similar thioether linkages, which may have comparable chemical properties.
Uniqueness: 2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to the presence of the 1-ethyl-2,5-dioxopyrrolidin-3-yl group, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-2-14-9(15)6-8(11(14)16)19-10-7(12(17)18)4-3-5-13-10/h3-5,8H,2,6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRWHHDOUSAXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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